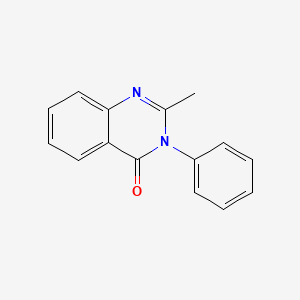

2-Methyl-3-phenylquinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHCOKGKIUFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178551 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2385-23-1 | |

| Record name | 2-Methyl-3-phenyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-methylquinazolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-4-quinazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3-PHENYL-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-2-METHYLQUINAZOLIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ50P7I69J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Phenylquinazolin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-methyl-3-phenylquinazolin-4-one and its analogs have been well-established and are still widely used. These routes often involve condensation and cyclization reactions of readily available starting materials.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

A common and versatile method for the synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones involves the use of anthranilic acid and its derivatives. dergipark.org.trnih.gov In a typical procedure, anthranilic acid is acylated, often with acetyl chloride or acetic anhydride (B1165640), to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized with a primary amine, in this case, aniline (B41778), to yield the desired this compound. dergipark.org.tr

The reaction can be carried out in a single step by refluxing anthranilic acid, aniline, and acetic anhydride in a suitable solvent like glacial acetic acid. dergipark.org.tr This method offers good yields, typically ranging from 66-75%. dergipark.org.tr The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the substituted anthranilic acid and the primary amine used in the reaction.

| Starting Materials | Reagents | Conditions | Product | Yield |

| Anthranilic acid, Aniline | Acetic anhydride, Glacial acetic acid | Reflux | This compound | 66-75% |

| Substituted anthranilic acid, Substituted aniline | Acetic anhydride, Glacial acetic acid | Reflux | Substituted this compound | Varies |

Cyclization Approaches from Benzoxazinone (B8607429) Intermediates

Another widely employed strategy for the synthesis of this compound involves the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.netscilit.com This intermediate is typically prepared by the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netnih.gov The resulting benzoxazinone is then reacted with aniline or its derivatives to afford the target quinazolinone. tandfonline.comscilit.com

This two-step approach is advantageous as the benzoxazinone intermediate can be isolated and purified before the final condensation step, often leading to cleaner products. tandfonline.com The reaction of the benzoxazinone with the amine is usually carried out under heating in a suitable solvent. tandfonline.com

| Intermediate | Reactant | Conditions | Product |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Aniline | Heating | This compound |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Substituted anilines | Heating | Substituted this compound |

Niementowski Quinazoline (B50416) Synthesis

The Niementowski quinazoline synthesis is a classical method for the preparation of 4-oxo-3,4-dihydroquinazolines. wikipedia.org This reaction involves the condensation of anthranilic acid with an amide. wikipedia.org For the synthesis of this compound, a variation of this method can be employed where anthranilic acid is reacted with acetamide (B32628) at high temperatures (210-220 °C) to yield 2-methylquinazolin-4-one, which can then be further functionalized. cyberleninka.ru While the traditional Niementowski reaction directly uses an amide, modifications have been developed to introduce substituents at the 3-position. Research has also explored this reaction for creating potential EGFR-inhibiting molecules. wikipedia.org

Morgan's Method for 2-Methyl-3-phenylquinazolin-4(3H)-one Synthesis

While not explicitly detailed as "Morgan's Method" in the provided search results, established syntheses of 2-methyl-3-phenylquinazolin-4(3H)-one often follow a consistent and reliable pathway. A common approach involves the reaction of N-acetylanthranilic acid with aniline in the presence of a dehydrating agent or by heating. This can be considered a variation of the condensation methods previously discussed. Another route involves the reaction of 2-methylquinazolin-4-one with a phenylating agent. The synthesis of the precursor, 2-methylquinazolin-4-one, can be achieved by reacting anthranilic acid with acetamide at elevated temperatures. cyberleninka.ru

Green Chemistry Approaches and Environmentally Benign Syntheses

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of quinazolinones to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Application of Deep Eutectic Solvents

A notable green chemistry approach for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives utilizes deep eutectic solvents (DESs). tandfonline.comscilit.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are attractive alternatives to traditional volatile organic solvents due to their low cost, low toxicity, biodegradability, and recyclability. scilit.comnih.gov

In a typical procedure, a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and urea, is used as the reaction medium. tandfonline.com The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved by reacting a conventionally synthesized 2-methyl-4H-benzoxazin-4-one intermediate with various amines in the choline chloride:urea DES. tandfonline.comscilit.com This method has been shown to be efficient, providing moderate to excellent yields of the desired products. tandfonline.com The use of DES simplifies the work-up procedure, as the product can often be precipitated by the addition of water. tandfonline.com

| Reactants | Solvent | Conditions | Product |

| 2-Methyl-4H-benzoxazin-4-one, Aniline | Choline chloride:urea DES | Heating at 80°C | This compound |

| 2-Methyl-4H-benzoxazin-4-one, Substituted amines | Choline chloride:urea DES | Heating at 80°C | Substituted this compound |

The application of deep eutectic solvents represents a significant advancement in the sustainable synthesis of this compound and its derivatives, aligning with the principles of green chemistry. scilit.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net This approach has been successfully applied to the synthesis of 2-methyl-3-substituted-quinazolin-4-one derivatives.

One common strategy involves the initial cyclization of anthranilic acid with acetic anhydride under microwave irradiation to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netmdpi.com This intermediate is then reacted with various amines to yield the desired quinazolinone derivatives. scholarsresearchlibrary.comresearchgate.net The use of microwave irradiation significantly reduces reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net For instance, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones and hydrazine (B178648) monohydrate was achieved in 20-33 minutes at 120-150 °C using microwave heating. mdpi.com

The efficiency of microwave-assisted synthesis can be further enhanced by the use of catalysts. A choline chloride-thiourea/H2SO4 deep eutectic solvent has been employed as an efficient, eco-friendly, and recyclable catalyst for the one-pot synthesis of 2-methyl-quinazoline-4(3H)-one derivatives from anthranilic acid, acetic anhydride, and various amines under microwave irradiation. researchgate.net This method is noted for its short reaction times and high efficiency, particularly with aliphatic amines. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | ~1 hour | 31-92% | Microwave Irradiation | nih.gov |

| Conventional Heating | Lengthy | Moderate | High Temperatures | nih.gov |

This table provides a general comparison. Specific conditions and results may vary depending on the substrates and catalysts used.

Ultrasonic Irradiation Methodologies

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. iau.ir This methodology has been effectively utilized in the synthesis of quinazolinone derivatives.

A notable application is the one-pot, three-component condensation reaction of isatoic anhydride, a primary aromatic amine or ammonium (B1175870) acetate, and a benzaldehyde (B42025) derivative under ultrasonic irradiation. iau.ir The use of nano-CoAl2O4 as a catalyst at 45°C has demonstrated excellent yields in short reaction times. iau.ir This method is praised for its experimental simplicity and the recyclability of the nanocatalyst. iau.ir

Compared to conventional heating methods, ultrasound-assisted synthesis often results in significantly reduced reaction times and improved yields. mdpi.comnih.gov For example, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation required only one-third of the reaction time and gave higher yields compared to conventional heating. mdpi.com The application of ultrasound represents a greener and more efficient pathway for the synthesis of these heterocyclic compounds. mdpi.comresearchgate.net

Novel and Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of highly efficient and selective methods for constructing the quinazolinone core. These include transition-metal-catalyzed cascade reactions, intramolecular aza-Wittig reactions, and catalyst-free methodologies.

Transition-Metal-Catalyzed Cascade Reactions (e.g., Copper-catalyzed)

Transition-metal catalysis offers powerful tools for the construction of complex molecules through cascade reactions, where multiple bond-forming events occur in a single pot. Copper catalysis, in particular, has been employed for the synthesis of quinazolin-4(3H)-ones.

One such approach involves a copper(I)-catalyzed reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This oxidant-free method proceeds under mild conditions and provides a highly efficient route to phenolic quinazolin-4(3H)-ones through a CuAAC/ring cleavage reaction sequence. nih.gov The reaction demonstrates good functional group tolerance, affording a variety of substituted quinazolinones in good yields. nih.gov

Intramolecular Aza-Wittig Reactions

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds. Intramolecular versions of this reaction have been utilized for the synthesis of heterocyclic compounds, including quinazolinones. A common strategy involves the sequential aza-Wittig/nucleophilic addition/intramolecular nucleophilic substitution of intermediates derived from anthranilates to produce 3-arylquinazolin-4(3H)-ones. acs.org This one-pot, three-component reaction allows for the formation of two C-N bonds and one C-C bond in a single synthetic operation. acs.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. Several catalyst-free approaches for the synthesis of quinazolin-4(3H)-ones have been reported.

An environmentally benign pathway involves the oxidative coupling of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent-free and transition-metal-catalyst-free conditions. researchgate.net Another approach describes a base-promoted protocol using potassium carbonate (K2CO3) and polyethylene (B3416737) glycol 200 (PEG-200) as a reaction medium for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org This method is characterized by mild reaction conditions, operational simplicity, and excellent yields across a broad range of substrates. rsc.org Furthermore, a sustainable method utilizing H2O2 as a green oxidant and DMSO as a carbon source for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides has been developed. acs.org Additionally, an efficient transition-metal-free and external oxidant-free one-pot intermolecular annulation of o-aminobenzamides and thiols has been demonstrated to produce a variety of 2-substituted quinazolin-4(3H)-ones in high yields. rsc.org These catalyst-free methods offer practical and more sustainable alternatives to traditional synthetic routes.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-4H-3,1-benzoxazin-4-one |

| 3-amino-2-methylquinazolin-4(3H)-one |

| 2-phenylquinazolin-4(3H)-one |

| 3,4-dihydroquinazolines |

| N-heteropolycyclic quinazolinones |

| 2-styryl group |

| fused pentacyclic quinolizinoquinazoline |

| 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid |

| 3-benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one |

| 2,3-dihydroquinazolin-4(1H)-one |

| 2-phenylquinazolin-4-yl 4-nitrobenzenesulfonate |

| 4-phenylquinazolin-2(1H)-imine |

| 4-phenyl-1,2-dihydroquinazolin-2-amine |

| 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones |

| 2-propylquinazolin-4(3H)-one |

| 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one |

| 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide |

| 1,2,4-triazolo[1,5-a]pyrimidines |

| isoindolin-1-ones |

| 3-methyleneisoindolin-1-ones |

| taliscanine |

| aristolactam |

| imidazoles |

| oxazoles |

| maleimides |

| Anthranilic acid |

| Acetic anhydride |

| Hydrazine monohydrate |

| Choline chloride |

| Thiourea (B124793) |

| Sulfuric acid |

| Isatoic anhydride |

| Ammonium acetate |

| Benzoyl chloride |

| Potassium carbonate |

| Polyethylene glycol 200 |

| Hydrogen peroxide |

Derivatization Strategies and Structural Modifications of the 2 Methyl 3 Phenylquinazolin 4 One Core

Substituent Introduction at the Quinazolinone Ring System

The methyl group at the C-2 position of the quinazolinone ring is a key site for derivatization. One common strategy involves the condensation of the C-2 methyl group with various aldehydes, leading to the formation of 2-styrylquinazolin-4(3H)-one derivatives. This reaction extends the conjugation of the system and allows for the introduction of a diverse range of substituents on the appended aromatic ring.

Another significant modification at the C-2 position is its conversion to a 2-(chloromethyl) group. This reactive intermediate serves as a valuable synthon for further nucleophilic substitution reactions, enabling the introduction of various functional groups. For instance, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones have been synthesized and evaluated for their cytotoxic activities. researchgate.net

Furthermore, the 2-methyl group can be functionalized to introduce other heterocyclic moieties. For example, it can be converted to a hydrazide, which can then be used to synthesize thiadiazole and triazole derivatives. ekb.eg The versatility of the C-2 position is also demonstrated by its involvement in the synthesis of quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines. scirp.org

The following table summarizes some of the key modifications at the C-2 position and the resulting compound classes:

| Starting Material | Reagent/Condition | Resulting Compound Class |

| 2-Methyl-3-phenylquinazolin-4-one | Aldehydes | 2-Styrylquinazolin-4(3H)-ones |

| This compound | Thionyl chloride | 2-(Chloromethyl)-3-phenylquinazolin-4-one |

| 2-(Chloromethyl)-3-phenylquinazolin-4-one | Various nucleophiles | 2-Substituted methyl-3-phenylquinazolin-4-ones |

| This compound | Hydrazine (B178648) hydrate (B1144303) | 2-Hydrazinylmethyl-3-phenylquinazolin-4-one |

The N-3 position of the quinazolinone ring is another critical site for structural modification. While the parent compound in this context is this compound, broader studies on quinazolinones show that the substituent at the N-3 position significantly influences the molecule's biological activity. nih.gov

Derivatization at this position often involves the synthesis of quinazolinones from anthranilic acid and its derivatives, where the N-3 substituent is introduced by using a corresponding primary amine in the cyclization step. tandfonline.com For instance, reacting 2-methyl-4H-benzoxazin-4-one with different amines can yield a variety of N-3 substituted 2-methylquinazolin-4(3H)-ones. tandfonline.com

The phenyl group at the N-3 position can also be substituted. The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved through a one-pot, three-component reaction involving anthranilic acid, an orthoester, and a primary amine under microwave irradiation. tandfonline.com This allows for the introduction of various aryl and alkyl groups at the N-3 position.

Alkylation of the N-3 position is a common strategy. tiiame.uz For example, methylation of 2-substituted quinazolin-4-ones can occur at the N-3 atom. tiiame.uz The nature of the substituent at the C-2 position can influence the reactivity of the N-3 position.

The following table provides examples of modifications involving the N-3 position:

| Starting Material | Reagent/Condition | Resulting Compound Class |

| Anthranilic acid, Acetic anhydride (B1165640), Amine | Deep eutectic solvent | 2-Methyl-3-substituted-quinazolin-4(3H)-ones |

| 2-Methyl-4H-benzoxazin-4-one | Primary amines | N-3 substituted 2-methylquinazolin-4(3H)-ones |

| 2-Substituted quinazolin-4-one | Alkylating agent | N-3 alkylated quinazolin-4-ones |

Introducing substituents onto the benzene (B151609) ring of the quinazolinone core is a well-established strategy to modulate the physicochemical and biological properties of these compounds. Halogenation, particularly at the C-6 and C-8 positions, has been shown to be significant for enhancing antimicrobial activities. nih.gov

Nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. However, the presence of an ortho-directing group at the C-7 position can also lead to the formation of an 8-nitrated product. nih.gov For example, the synthesis of 2-(3-methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one has been reported. mdpi.com

Halogenated derivatives, such as those containing chloro and iodo groups, have been synthesized and studied. For instance, N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide have been prepared. mdpi.com The synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has also been explored. nih.gov

These substitutions are often achieved by starting with appropriately substituted anthranilic acids. For example, using a substituted 2-aminobenzoic acid in the initial cyclization reaction directly incorporates the desired substituent onto the benzene ring of the quinazolinone.

The table below highlights some substitutions on the benzene ring:

| Position | Substituent | Starting Material Example | Resulting Compound Example |

| C-6 | Iodo | 5-Iodoanthranilic acid | 6-Iodo-2-methyl-3-phenylquinazolin-4-one |

| C-8 | Nitro | 2-Amino-3-nitrobenzoic acid | 8-Nitro-2-methyl-3-phenylquinazolin-4-one |

| C-6 | Chloro | 5-Chloroanthranilic acid | 6-Chloro-2-methyl-3-phenylquinazolin-4-one |

| C-6, C-8 | Diiodo | 3,5-Diiodoanthranilic acid | 6,8-Diiodo-2-methyl-3-phenylquinazolin-4-one |

Formation of Hybrid and Fused Heterocyclic Systems

A significant derivatization strategy involves the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These hybrids are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, the 2-methyl group can be functionalized to introduce a primary amino group, which then serves as a handle for Schiff base formation.

One common route involves the conversion of the 2-methyl group to a 2-hydrazinomethyl group. This intermediate can then be reacted with various aromatic or heteroaromatic aldehydes to yield a series of quinazolinone-Schiff base hybrids. nih.govnih.gov For example, 3-amino-2-methylquinazolin-4(3H)-one, synthesized from 2-methyl-4H-3,1-benzoxazin-4-one and hydrazine hydrate, readily undergoes condensation with substituted aromatic aldehydes to form the corresponding Schiff bases. nih.govnih.gov

These Schiff bases have been investigated for their biological activities. The general synthetic route allows for the introduction of a wide variety of substituents on the aldehyde-derived portion of the molecule, enabling extensive structure-activity relationship studies.

The following table illustrates the synthesis of quinazolinone-Schiff base hybrids:

| Quinazolinone Intermediate | Reagent | Resulting Hybrid |

| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted aromatic aldehydes | 3-((Substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one |

| 2-(Hydrazinylmethyl)-3-phenylquinazolin-4-one | Aromatic aldehydes | 2-(((Substituted-benzylidene)hydrazinyl)methyl)-3-phenylquinazolin-4-one |

The incorporation of thiourea (B124793) and thiosemicarbazide (B42300) moieties into the this compound scaffold represents another important derivatization strategy. These sulfur- and nitrogen-containing functional groups can significantly alter the molecule's properties and biological activity.

Thiourea derivatives can be synthesized by reacting an amino-functionalized quinazolinone with an isothiocyanate. For example, an aminoquinazoline can be reacted with thiophosgene (B130339) to produce an isothiocyanate derivative, which is then treated with an amine to form the thiourea. mdpi.com Alternatively, direct reaction of an aminoquinazoline with an isothiocyanate can also yield the desired thiourea derivative. mdpi.com

Thiosemicarbazide derivatives are often prepared from a hydrazide intermediate. For instance, a quinazolinone hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide. ekb.eg Thiosemicarbazides can also be synthesized by the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.gov In the context of quinazolinones, a 2-formyl- or 2-acetyl-quinazolinone could be condensed with thiosemicarbazide.

These derivatives have been explored for various biological activities. The general synthetic schemes are presented below:

Synthesis of Thiourea Derivatives:

Method A: Aminoquinazoline + Thiophosgene → Isothiocyanate derivative + Amine → Thiourea derivative mdpi.com

Method B: Aminoquinazoline + Isothiocyanate → Thiourea derivative mdpi.com

Synthesis of Thiosemicarbazide Derivatives:

Quinazolinone hydrazide + Isothiocyanate → Thiosemicarbazide derivative ekb.eg

The table below provides examples of these derivatives:

| Quinazolinone Intermediate | Reagent | Resulting Derivative |

| Amino-substituted quinazolinone | Phenyl isothiocyanate | Quinazolinone-thiourea hybrid |

| Quinazolinone hydrazide | Ammonium (B1175870) thiocyanate | Quinazolinone-thiosemicarbazide hybrid |

Hybridization with Other Important Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach aims to develop novel compounds with potentially enhanced biological activities, improved selectivity, or a broader spectrum of action by integrating the beneficial features of each constituent heterocycle. nih.gov The quinazolinone nucleus, a well-established pharmacophore, has been extensively utilized as a building block for the creation of new hybrid molecules. nih.govresearchgate.net

Pyrrolidine (B122466) Ring Incorporations

The fusion of a pyrrolidine ring with the quinazolinone core has been explored to generate novel polycyclic structures. One notable method involves a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate. mdpi.com This one-pot synthesis leads to the formation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione. mdpi.com The reaction proceeds through an initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which subsequently undergoes another cyclization to yield the final pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. mdpi.com The use of mechanochemical activation and a heterogeneous acid catalyst like Amberlyst® 15 has been shown to significantly improve the efficiency of this reaction, reducing the reaction time from 24 hours to just three hours. mdpi.com

Another approach to pyrrolo[1,2-c]quinazoline derivatives involves the reaction of quinazolines with α-bromocarbonyl compounds to form intermediate quinazolinium salts. researchgate.net These salts, in the presence of an acid scavenger, can generate quinazolinium-3-methylides in situ. While these ylides are typically trapped with electron-deficient alkynes to form pyrrolo[1,2-c]quinazolines, in the absence of a trapping agent, they can undergo a dimerization process. researchgate.net This leads to the formation of 1,2-disubstituted pyrrolo[1,2-c]quinazolines. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| Anthranilamide, Ethyl levulinate | Amberlyst® 15, Mechanochemical activation | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | mdpi.com |

| Quinazoline (B50416), α-Bromocarbonyl compounds | Epoxide or Triethylamine | 1,2-Disubstituted pyrrolo[1,2-c]quinazolines | researchgate.net |

Pyrazole-Substituted Quinazolinones

The incorporation of a pyrazole (B372694) moiety into the quinazolinone scaffold has been a subject of significant interest, leading to the development of various hybrid compounds. A common synthetic strategy involves the diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative. psu.edu The resulting diazonium salts are then coupled with active methylene (B1212753) compounds such as ethyl acetoacetate, ethyl cyanoacetate, and acetylacetone (B45752) to yield hydrazono quinazolinone derivatives. psu.edu Subsequent cyclization of these intermediates with hydrazine hydrate or phenylhydrazine (B124118) affords pyrazolin-5-one derivatives of 3H-quinazolin-4-one. psu.edu

Another approach involves the synthesis of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-yl)acrylonitrile, which serves as a key intermediate. tandfonline.com This benzoxazinone (B8607429) derivative can then be reacted with various nitrogen nucleophiles to construct the quinazolinone ring, resulting in novel quinazolinone-pyrazole hybrids. tandfonline.com

Furthermore, pyrazolo[1,5-a]quinazolin-5(4H)-ones have been synthesized and evaluated as allosteric modulators of metabotropic glutamate (B1630785) receptors. nih.gov The synthetic pathway to these compounds often involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by annulation with an anthranilic acid derivative to construct the quinazolinone portion of the tricycle.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-one | NaNO₂, HCl; Active methylene compounds; Hydrazine hydrate/Phenylhydrazine | Pyrazolin-5-one derivatives of 3H-quinazolin-4-one | psu.edu |

| (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-yl)acrylonitrile | Nitrogen nucleophiles | Quinazolinone-pyrazole hybrids | tandfonline.com |

| Substituted hydrazine, β-ketoester, Anthranilic acid derivative | Cyclocondensation | Pyrazolo[1,5-a]quinazolin-5(4H)-ones | nih.gov |

Thiazolidin-4-one Hybridization

The synthesis of quinazolinone-thiazolidinone hybrids often begins with the preparation of a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one scaffold. nih.gov This intermediate is then reacted with various aromatic aldehydes to form Schiff bases. The subsequent cyclocondensation of these Schiff bases with thioglycolic acid in a solvent like DMF yields the desired 3-(4-oxo-2-arylthiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives. nih.gov This molecular hybridization approach combines the structural features of both quinazolinone and thiazolidin-4-one, two heterocycles known for their diverse biological activities. nih.gov

An alternative route involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, which is then condensed with substituted aromatic aldehydes in the presence of thioglycolic acid and N,N'-dicyclohexylcarbodiimide (DCC) in DMF. This method also produces 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes | Thioglycolic acid, DMF | 3-(4-Oxo-2-arylthiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one, Aromatic aldehydes | Thioglycolic acid, DCC, DMF | 3-(4-Oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives | researchgate.net |

Oxadiazole Hybridization

The synthesis of quinazolinone-1,3,4-oxadiazole conjugates has been achieved through a multi-step process. rtu.lvepa.gov The synthesis commences with the preparation of 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid from isatoic anhydride, β-alanine, and formic acid. rtu.lvepa.gov This acid is then converted to its corresponding hydrazide. Subsequent reaction of these hydrazides with various (hetero)aromatic carboxylic acids in the presence of a coupling agent leads to the formation of mixed hydrazides. rtu.lvepa.gov Finally, these mixed hydrazides are cyclized using p-toluenesulfonyl chloride to yield the target 3-[2-(5-aryl(heteroaryl)-1,3,4-oxadiazol-2-yl)ethyl]quinazolin-4(3H)-ones. rtu.lv

Another strategy for creating quinazolinone-1,2,4-oxadiazole hybrids involves a coupling reaction. nih.govnih.gov In this approach, pre-synthesized 3-substituted quinazolin-4-one moieties are coupled with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives. nih.gov The reaction is typically carried out in DMF using anhydrous K₂CO₃ and KI. nih.gov The 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are themselves prepared from the corresponding benzimidamides, which are obtained by reacting amidoximes with chloroacetyl chloride. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| Isatoic anhydride, β-Alanine, Formic acid, (Hetero)aromatic carboxylic acids | Hydrazine, p-Toluenesulfonyl chloride | 3-[2-(5-Aryl(heteroaryl)-1,3,4-oxadiazol-2-yl)ethyl]quinazolin-4(3H)-ones | rtu.lvepa.gov |

| 3-Substituted quinazolin-4-ones, 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | K₂CO₃, KI, DMF | Quinazolinone-1,2,4-oxadiazole hybrids | nih.govnih.gov |

Triazole and Glycoside Moieties

Quinazolinone-1,2,3-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov A common synthetic route involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In a typical synthesis, a quinazolinone derivative bearing a terminal alkyne is reacted with an appropriate organic azide (B81097) to form the 1,2,3-triazole ring, linking the two heterocyclic moieties. nih.govnih.gov

For instance, a series of quinazolinone-1,2,3-triazole hybrids were prepared where the triazole ring is connected to the quinazolinone core through a linker. nih.gov These compounds have shown potential as α-glucosidase inhibitors. nih.gov The synthesis of these hybrids often starts from 2-aminobenzamide (B116534), which is used to construct the quinazolinone ring. The resulting quinazolinone is then functionalized with a propargyl group to introduce the alkyne functionality necessary for the click reaction. nih.gov

Furthermore, the incorporation of glycoside moieties has been explored. researchgate.net This involves the synthesis of glycosyl heterocyclic scaffolds, which can then be linked to the quinazolinone-triazole hybrid structure. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| Alkyne-functionalized quinazolinone, Organic azide | Copper(I) catalyst (CuAAC) | Quinazolinone-1,2,3-triazole hybrids | nih.govnih.gov |

| 2-Aminobenzamide, Carbonyl compounds, Propargyl bromide, Aryl azides | [C12Py][FeCl3Br], Click chemistry | Quinazolinone-triazole hybrids | nih.gov |

| 2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, 4-Methyl-4-H-1,2,4-triazole-3-thiol | Potassium carbonate, Acetone | Quinazolinone-triazole hybrids with a 2-thioacetamido linker | nih.gov |

Indole (B1671886) and Indolin-2-one Hybridization

The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been achieved through the condensation of anthranilamides with indole-3-carboxaldehydes. mdpi.com This reaction provides a straightforward approach to these hybrid molecules. The reaction conditions can be varied, and the nature of the substituents on both the indole and anthranilamide starting materials can influence the yield of the final product. mdpi.com

In a different approach, hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond have been synthesized. eurekaselect.com This synthesis involves the preparation of a 3-amino-2-methylquinazolin-4(3H)-one intermediate, which is then condensed with various isatin (B1672199) derivatives (indoline-2,3-diones). This condensation reaction forms an imine linkage between the two heterocyclic systems. eurekaselect.com Further modifications, such as N-alkylation of the indolin-2-one ring, can be carried out to generate a library of diverse hybrid compounds. eurekaselect.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| Anthranilamides, Indole-3-carboxaldehydes | Condensation | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | mdpi.com |

| 3-Amino-2-methylquinazolin-4(3H)-one, Isatin derivatives | Condensation | Hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond | eurekaselect.com |

Fused Quinazolinone Compounds

The fusion of additional heterocyclic rings to the quinazolinone core represents a significant structural modification strategy, leading to the formation of polycyclic skeletons. These fused systems often exhibit distinct chemical properties compared to their non-fused counterparts. Various synthetic methodologies have been developed to construct these complex molecular architectures, often starting from precursors other than this compound but resulting in related fused systems.

One common strategy for synthesizing fused quinazolinones involves the reaction of isatoic anhydride with different amines to produce 2-aminobenzamides. These intermediates can then undergo a series of reactions, including cyclization, to form fused systems like quinazolino[3,4-a]quinazolinones. nih.gov

Another established method is the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one intermediate. This intermediate can then be treated with various amines to yield fused quinazolinone derivatives. nih.gov For example, this approach has been used to synthesize deoxyvasicinone. nih.gov

More recent methods include iodine-mediated intramolecular sp3 C-H amination reactions. This transition-metal-free approach allows for the synthesis of quinazolinone-fused tetrahydroisoquinolines and derivatives of Rutaecarpine from readily available 2-aminobenzamide precursors. acs.orgacs.org This reaction demonstrates a broad substrate scope and can be performed on a gram scale. acs.orgacs.org

Furthermore, 2-methyl-quinazolin-4(3H)-one itself can serve as a building block for novel fused quinazolinone compounds. Through various chemical reactions, it can be converted into systems such as quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazoline. scirp.org

The table below provides examples of fused quinazolinone systems that have been synthesized:

| Fused System | Synthetic Precursor/Method | Reference |

| Quinazolino[3,4-a]quinazolinones | Isatoic anhydride and amines | nih.gov |

| Deoxyvasicinone | Anthranilic acid and chloro acylchloride | nih.gov |

| Quinazolinone-fused tetrahydroisoquinolines | Iodine-mediated sp3 C-H amination of 2-aminobenzamides | acs.orgacs.org |

| Quinolino[2,1-b]quinazolines | 2-Methyl-quinazolin-4(3H)-one | scirp.org |

| Pyrrolo[2,1-b]quinazoline | 2-Methyl-quinazolin-4(3H)-one | scirp.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 3 Phenylquinazolin 4 One Derivatives

Elucidation of Key Structural Features Influencing Bioactivity

The bioactivity of 2-methyl-3-phenylquinazolin-4-one derivatives is intricately linked to several key structural features. The quinazolinone nucleus itself serves as a crucial pharmacophore, providing the fundamental framework for interaction with various biological targets. Modifications at several key positions on this scaffold have been shown to significantly modulate the biological activity of these compounds.

The primary points of structural variation that influence bioactivity include:

The substituent at the 2-position: The methyl group in the parent compound is a critical feature, and its replacement or modification can lead to significant changes in activity.

The nature and substitution pattern of the phenyl ring at the 3-position: The electronic and steric properties of the substituents on this ring play a pivotal role in determining the potency and selectivity of the derivatives.

Impact of Substituent Nature and Position on Molecular Efficacy

The nature and position of various substituents on the this compound scaffold have a profound impact on the molecule's efficacy. Strategic placement of different functional groups can enhance binding affinity to target receptors, improve pharmacokinetic properties, and ultimately lead to more potent biological activity.

Substitutions on the aromatic rings of the this compound core are a cornerstone of SAR studies for this class of compounds. Both the fused benzene (B151609) ring of the quinazolinone system and the phenyl ring at the 3-position are amenable to substitution, and the nature of these substitutions can dramatically alter the biological activity.

For instance, in the context of antimicrobial activity, the presence of a substituted aromatic ring at position 3 is considered essential mdpi.com. The introduction of various substituents on this phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with microbial targets.

The following table provides examples of how substitutions on the aromatic rings can influence the cytotoxic activity of this compound derivatives against different cancer cell lines.

| Compound ID | R1 (Position 6) | R2 (on Phenyl at Position 3) | Activity (IC50 in µM) | Cell Line |

| 1 | H | 4-Cl | 25.85 ± 1.20 | A549 researchgate.net |

| 2 | Br | H | >100 | Various nih.gov |

| 3 | H | 4-OCH3 | 10.72 ± 0.53 (48h) | HCT-116 nih.gov |

| 4 | H | 4-Br | >50 | HCT-116 nih.gov |

| 5 | I | 4-Cl | 10.0 ± 0.8 | HeLa nih.gov |

This table is interactive. Click on the headers to sort the data.

The electronic nature of the substituents on the aromatic rings is a critical determinant of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence the molecule's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): Halogens such as chlorine (Cl), bromine (Br), and fluorine (F), as well as nitro groups (NO2), are common EWGs explored in the SAR of this compound derivatives. The presence of a chlorine atom at the para-position of the N-phenyl ring has been shown to be favorable for certain biological activities researchgate.net. In some series of compounds, the introduction of a halogen can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its target nih.gov. For example, in a series of anticonvulsant agents, the presence of a chloro group on the N-benzyl ring enhanced activity nih.gov.

Electron-Donating Groups (EDGs): Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are typical EDGs that have been incorporated into the this compound scaffold. A methoxy group at the para-position of the phenyl ring at N3 has been associated with potent cytotoxic activity against certain cancer cell lines nih.gov. The electron-donating nature of these groups can increase the electron density of the aromatic ring, potentially leading to stronger interactions with electron-deficient pockets in a target receptor.

The following table illustrates the effect of EWGs and EDGs on the anticonvulsant activity of some quinazolinone derivatives.

| Compound ID | Substitution | Activity (% Protection against scPTZ) |

| 6 | 4-Cl (EWG) on S-benzyl | 100% nih.gov |

| 7 | 4-OCH3 (EDG) on S-benzyl | 100% nih.gov |

| 8 | Unsubstituted | 67% nih.gov |

This table is interactive. Click on the headers to sort the data.

The substituents at positions 2 and 3 of the quinazolinone ring are of paramount importance in defining the biological activity of these derivatives.

Position 2 - Methyl Group: The methyl group at the 2-position is a key structural feature. While some studies have explored its replacement with other groups, the 2-methyl substitution is often retained in active compounds. In some cases, functionalization of this methyl group has been a successful strategy to introduce new chemical entities with improved biological profiles mdma.ch.

Position 3 - Substituted Aromatic Ring: The N-phenyl ring at position 3 is a critical site for modification. The nature and position of substituents on this ring have a profound influence on the molecule's interaction with its biological target. For instance, in a series of compounds evaluated for anticonvulsant activity, the substitution pattern on the 3-aryl group was found to be a key determinant of efficacy mdma.ch. The introduction of various functional groups on this ring allows for the exploration of a wide chemical space to optimize potency and selectivity. Studies have shown that even minor changes to the substituents on the 3-phenyl ring can lead to significant differences in biological activity nih.gov.

The following table presents data on the cytotoxic activity of 2-methyl-6-iodoquinazolin-4(3H)-one derivatives with various substitutions on the N-phenyl ring.

| Compound ID | Substitution on N-phenyl ring | Activity (IC50 in µM) | Cell Line |

| 9 | 4-Cl | 10 ± 0.8 | HeLa nih.gov |

| 10 | 4-F | 21 ± 1.5 | HL60 nih.gov |

| 11 | 4-NO2 | 61 ± 4.2 | T98G nih.gov |

| 12 | H | >100 | Various nih.gov |

| 13 | 3-Cl, 4-F | 22 ± 1.8 | T98G nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Stereochemical Influences in SAR

While extensive research has focused on the impact of substituent effects, the role of conformational analysis and stereochemistry in the SAR of this compound derivatives is less explored in the available literature. However, these three-dimensional aspects are fundamentally important in drug-receptor interactions.

The phenyl ring at the 3-position is not coplanar with the quinazolinone ring system, and there is rotational freedom around the N-C bond connecting them. The preferred conformation of the molecule can influence its ability to fit into the binding pocket of a target receptor. The presence of bulky substituents on the phenyl ring or at adjacent positions on the quinazolinone core can restrict this rotation and lock the molecule into a specific conformation, which may be more or less favorable for biological activity.

Although specific studies on chiral centers within the this compound scaffold are not widely reported, the principles of stereochemistry are crucial in medicinal chemistry. If a chiral center were to be introduced into the molecule, it is highly likely that the different enantiomers or diastereomers would exhibit different biological activities, as they would interact differently with chiral biological macromolecules like enzymes and receptors nih.gov.

Computational Approaches to SAR Modeling

Computational chemistry has become an indispensable tool for understanding the SAR of drug candidates and for the rational design of new, more potent molecules. Various computational approaches have been applied to the study of quinazolinone derivatives, including this compound analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the biological activity of quinazolinone derivatives nih.gov. These models can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal activity and can guide the design of new compounds with improved efficacy.

Molecular Docking: Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a biological target nih.gov. For this compound derivatives, docking studies can help to elucidate the key interactions between the compound and its receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is crucial for understanding the molecular basis of the observed SAR and for designing new derivatives with enhanced binding affinity. For example, docking studies have been used to investigate the binding of quinazolinone derivatives to enzymes like DNA gyrase mdma.ch.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the binding mode and the conformational changes that may occur upon ligand binding nih.gov. This can offer a more realistic picture of the drug-receptor interaction compared to static docking poses.

These computational methods, when used in conjunction with experimental data, provide a powerful platform for the elucidation of SAR and the design of novel this compound derivatives with desired therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. nih.gov By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. nih.govmdpi.com For quinazolinone derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed to explore their therapeutic potential against various biological targets, including cancer and microbial pathogens. nih.govrsc.orgnih.gov

Detailed Research Findings

3D-QSAR Studies:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the structural requirements for biological activity. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.

In one study, a 3D-QSAR model was developed for a series of quinazolinone derivatives containing hydrazone structures to analyze their antitumor activity against human prostate cancer cells (PC-3). rsc.org The CoMFA model was established using Sybyl-X2.0 software. rsc.org The resulting model demonstrated good predictive capability, as indicated by its statistical parameters. rsc.org

Key statistical results for the CoMFA model were:

Cross-validation coefficient (q²): 0.547

Correlation coefficient (r²): 0.980

Standard Error of Estimate (SEE): 0.042

F-value: 49.634

These statistics suggest a robust model where the cross-validation coefficient (q²) is greater than 0.5 and the correlation coefficient (r²) is high, indicating a strong correlation between the predicted and actual antitumor activities. rsc.orgtandfonline.com

Another 3D-QSAR study focused on quinazoline (B50416) derivatives as antimalarial agents targeting the dihydrofolate reductase (DHFR) enzyme. tandfonline.com Both CoMFA and CoMSIA models were built, and the CoMSIA model, which included steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, showed the best external prediction of antimalarial activity. tandfonline.com The statistical validation of the CoMSIA model yielded a q² of 0.584, an r² of 0.816, and a predictive r² (R²pred) of 0.73, confirming the model's reliability and predictive power. tandfonline.com

Similarly, a 3D-QSAR model was constructed to investigate quinazoline derivatives as potential treatments for osteosarcoma. nih.gov This model also showed high stability and predictive power, with a q² of 0.63 and an r² of 0.987. nih.gov Such models are crucial for designing new compounds with enhanced activity. nih.gov

2D-QSAR Studies:

In addition to 3D methods, 2D-QSAR studies have also been applied to quinazolinone derivatives. These models use simpler molecular descriptors calculated from the 2D structure. For instance, a series of 4(3H)-quinazolone derivatives were analyzed for their activity as tyrosine kinase inhibitors using multiple linear regression. nih.gov This study generated several mathematical models correlating molecular descriptors with the inhibitory activity (pMIC). One of the final models is represented by the equation:

pMIC = 0.2165κ(1) - 2.082χ(3) - 0.3235μT - 0.2185μx - 100.6qN - 35.42 nih.gov

This equation highlights the contribution of various descriptors, such as kappa shape indices (κ), chi connectivity indices (χ), and atomic charges (qN), to the biological activity. nih.gov

A preliminary QSAR study was also conducted on a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones to evaluate their antibacterial activity. nih.gov This research aimed to establish a basis for the future development of more effective antibacterial drugs based on this scaffold. nih.gov

Data Tables

The following table presents data from a 3D-QSAR study on quinazolinone derivatives, showing the actual and predicted biological activities against the PC-3 cancer cell line. The activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Actual pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| 7a | 4.56 | 4.58 | -0.02 |

| 7b | 4.75 | 4.72 | 0.03 |

| 7c | 4.91 | 4.93 | -0.02 |

| 7d | 4.83 | 4.81 | 0.02 |

| 7n | 5.11 | 5.10 | 0.01 |

| 8c | 4.67 | 4.66 | 0.01 |

| 8g | 4.96 | 4.94 | 0.02 |

| 9e | 4.87 | 4.88 | -0.01 |

Data adapted from a 3D-QSAR study on quinazolinone derivatives. rsc.org

The low residual values (the difference between actual and predicted pIC50) in the table further illustrate the high predictive accuracy of the developed QSAR model. rsc.org

Mechanisms of Biological Activity at the Molecular and Cellular Level in Vitro Studies

Enzyme Inhibition Profiles

The quinazolinone core is a versatile platform for designing inhibitors that target a variety of enzymes crucial for cellular function and disease progression.

Protein Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Derivatives of 2-Methyl-3-phenylquinazolin-4-one have been shown to inhibit several important protein kinases.

A series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Notably, some of these compounds exhibited potent, low micromolar to nanomolar inhibition of these kinases. nih.govnih.gov

For instance, certain derivatives showed strong inhibitory action against CDK2, with IC50 values comparable to the established inhibitor imatinib. nih.gov In the case of HER2, one derivative displayed an IC50 value identical to the positive control, lapatinib. nih.gov Similarly, excellent EGFR inhibitory activity was observed, with some compounds having IC50 values near that of erlotinib. nih.gov While VEGFR2 inhibition was generally less potent, some derivatives still showed comparable activity to sorafenib. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. It was revealed that some derivatives can act as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR. nih.gov For HER2, both ATP non-competitive and competitive inhibition mechanisms have been observed depending on the specific derivative. nih.gov

Interactive Table: Protein Kinase Inhibition by this compound Derivatives

| Target Enzyme | Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| CDK2 | 2i | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | 0.177 ± 0.032 | |||

| HER2 | 3i | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |

| 2h | 0.138 ± 0.012 | |||

| 2i | 0.128 ± 0.024 | |||

| 3f | 0.132 ± 0.014 | |||

| 3g | 0.112 ± 0.016 | |||

| EGFR | 2i | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |

| 2h | 0.102 ± 0.014 | |||

| 3h | 0.128 ± 0.016 | |||

| 3i | 0.181 ± 0.011 | |||

| VEGFR-2 | 3e | 0.083 | Sorafenib | 0.030 |

| 33 | 0.013 | |||

| 34 | 0.067 |

Hydrolase Inhibition

Research has also explored the inhibitory potential of quinazolinone derivatives against hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.

Specifically, a novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated as inhibitors of the mammalian hepatic cysteine proteases Cathepsin B, Cathepsin H, and Cathepsin L. nih.gov One of the most potent compounds, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline, exhibited highly effective inhibition with Ki values in the nanomolar and even picomolar range for these cathepsins. nih.gov

Other Enzyme Targets

The therapeutic potential of quinazolinone derivatives extends to other enzyme classes as well. A series of new quinazoline (B50416) analogs were designed to target Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov Several of these compounds were found to be active DHFR inhibitors, with the most potent exhibiting IC50 values in the sub-micromolar range (0.4-0.5 µM). nih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can influence fundamental cellular processes like apoptosis and cell cycle progression.

Apoptosis Induction and Cell Cycle Modulation

A novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), has been shown to induce both apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The induction of apoptosis by DQQ was confirmed through various assays, including cellular and nuclear microscopy, annexin-V staining, and analysis of mitochondrial membrane potential. nih.gov Furthermore, DQQ was found to cause cell cycle arrest. nih.gov This suggests that quinazolinone derivatives can trigger programmed cell death pathways, a critical mechanism for anti-cancer therapies.

Anti-proliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)

The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects. While direct studies on the anti-proliferative mechanisms of this compound are limited in the available literature, extensive research on closely related 2,3-disubstituted quinazolin-4-one derivatives provides significant insights into the probable molecular and cellular mechanisms of action. These studies consistently demonstrate that quinazolin-4-ones can inhibit cancer cell proliferation through the induction of cell cycle arrest and apoptosis.

Research on a variety of 2-phenylquinazolin-4(3H)-one derivatives has revealed their capability to induce cell cycle arrest at different phases. For instance, certain derivatives have been shown to cause an arrest in the G0/G1 phase of the cell cycle in HeLa cervical cancer cells. This disruption of the normal cell cycle progression prevents the cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. In other studies involving breast cancer cell lines, different 2-phenylquinazolin-4(3H)-one derivatives were found to induce cell cycle arrest at the S-phase. This suggests that the specific substitution pattern on the quinazolinone core can influence the precise phase of cell cycle inhibition.

Another key anti-proliferative mechanism associated with quinazolinone derivatives is the induction of apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest and is a critical mechanism for eliminating cancerous cells. Studies have shown that treatment of cancer cells with these compounds leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, in breast cancer cells, a derivative of 2-phenylquinazolin-4(3H)-one was observed to upregulate the expression of p53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2, ultimately leading to apoptotic cell death. researchgate.net

Furthermore, some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. acs.org Tubulin is a crucial protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. acs.org This mechanism is a hallmark of several successful chemotherapeutic agents. acs.org

It is important to note that the anti-proliferative activity of these derivatives is often evaluated against a range of human cancer cell lines, including those known to be resistant to standard therapies. For example, certain quinazolin-4(3H)-one derivatives have demonstrated effective inhibition of both EGFR-TKI-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. acs.org This highlights the potential of the quinazolinone scaffold in overcoming drug resistance, a major challenge in cancer therapy.

Table 1: Anti-proliferative Activity of Selected Quinazolin-4-one Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Observed Mechanism |

|---|---|---|

| 2-Phenylquinazolin-4(3H)-one derivative | HeLa | Cell cycle arrest at G0/G1 phase |

| 2-Phenylquinazolin-4(3H)-one derivative | Breast Cancer Cells | Cell cycle arrest at S-phase, apoptosis induction (upregulation of p53, Bax, caspases; downregulation of Bcl-2) researchgate.net |

| Quinazolinone derivative | - | Inhibition of tubulin polymerization, mitotic arrest acs.org |

| Quinazolin-4(3H)-one derivative | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of EGFR-TKI-sensitive and resistant cell lines acs.org |

DNA Interaction Mechanisms (e.g., Photo-disruptive activity)

Emerging research has highlighted the potential for certain quinazolinone derivatives to interact with DNA, particularly through photo-activation. This mode of action represents a novel approach to targeted therapy, where the compound's activity can be spatially and temporally controlled by light.

A study focused on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which are structurally very similar to this compound, has provided significant evidence for their photo-disruptive activity towards plasmid DNA. researchgate.net In this research, it was discovered that several of these derivatives become photo-active upon irradiation with UVA and UVB light. researchgate.net This photo-activation enables the compounds to induce damage to the DNA, a mechanism that can be harnessed for therapeutic purposes. researchgate.net

The study revealed that the nature and position of substituents on the quinazolinone ring play a crucial role in this photo-activity. For instance, the presence of a nitro group at the 6-position was found to confer extraordinary photo-activity, even at very low concentrations, when irradiated with both UVA and UVB light. researchgate.net Conversely, a bromo-substitution at the same position resulted in activity only under UVB irradiation. researchgate.net This indicates that the electronic properties of the substituents significantly influence the compound's ability to absorb light and subsequently interact with DNA.

Molecular docking studies have been employed to further understand the interaction between these quinazolinone derivatives and DNA. The results from these computational models suggest a satisfactory binding affinity of the compounds to the DNA molecule, which is a prerequisite for any subsequent photo-induced damage. researchgate.net The docking analyses, in conjunction with the experimental photo-reactivity data, provide a compelling model for how these compounds may exert their biological effects.

The ability to "turn on" and "turn off" the DNA-damaging properties of these compounds using light opens up possibilities for the development of novel photo-chemotherapeutics or photodynamic therapies. researchgate.net Such therapies could offer greater precision and fewer side effects compared to conventional chemotherapy by localizing the cytotoxic effect to the irradiated area.

Table 2: Photo-disruptive Activity of 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives

| Derivative | Irradiation | Activity |

|---|---|---|

| Various 3-amino-2-methyl-quinazolin-4(3H)-ones | UVB | Photo-active towards plasmid DNA researchgate.net |

| Various 3-amino-2-methyl-quinazolin-4(3H)-ones | UVA | Photo-active towards plasmid DNA researchgate.net |

| 6-Nitro derivative | UVA & UVB | Extraordinary photo-activity researchgate.net |

| 6-Bromo derivative | UVB | Photo-active researchgate.net |

Enhancement of Plant Disease Resistance Mechanisms

The quinazolinone scaffold is not only relevant in medicinal chemistry but also shows significant promise in the field of agriculture for plant protection. Derivatives of quinazolin-4-one have been investigated for their ability to combat various plant diseases, primarily through their intrinsic antifungal and antiviral activities. These compounds can directly inhibit the growth of plant pathogens, thereby contributing to the enhancement of plant disease resistance.

Several studies have demonstrated the in vitro antifungal efficacy of quinazolin-4-one derivatives against a range of economically important plant pathogenic fungi. For example, certain derivatives have shown good antifungal activity against Fusarium oxysporum f. sp. albedinis, the causal agent of Bayoud disease in date palms, as well as Verticillium dahliae, a widespread pathogen affecting numerous crops. researchgate.net In one study, a series of 3-alkylquinazolin-4-one derivatives were synthesized and tested for their bioactivities, with one compound, 6-bromo-3-propylquinazolin-4-one, exhibiting strong in vitro antifungal activity against the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov

The mechanism of action for this antifungal activity is believed to involve the interaction of the quinazolinone compounds with the fungal cell wall and DNA structures, leading to the inhibition of growth and proliferation. semanticscholar.org The broad-spectrum nature of this activity against various fungal species underscores the potential of these compounds as agricultural fungicides. acs.org

In addition to their antifungal properties, quinazolinone derivatives have also been evaluated for their antiviral activities against plant viruses. Research on deoxyvasicinone, a quinazolinone alkaloid, and its derivatives has shown significant inhibitory effects against the Tobacco Mosaic Virus (TMV). acs.orgacs.org The proposed mechanism of antiviral action involves the interference with the assembly of viral particles. Specifically, it is suggested that these compounds can disrupt the formation of the 20S coat protein discs, which are essential for the proper assembly of the TMV virion. acs.org By inhibiting this process, the compounds effectively halt the replication and spread of the virus within the plant.

The development of quinazolinone-based agents for plant protection aligns with the ongoing need for new and effective pesticides with potentially novel modes of action to combat resistance development in plant pathogens. nih.gov

Table 3: Antifungal and Antiviral Activities of Quinazolin-4-one Derivatives in Plant Protection

| Compound Type | Pathogen | Observed Activity |

|---|---|---|

| Quinazolin-4-(3H)-one derivatives | Fusarium oxysporum f. sp. albidinis, Verticillium dahliae | Good antifungal activity researchgate.net |

| 6-Bromo-3-propylquinazolin-4-one | Fusarium oxysporum, Valsa mali, Gibberella zeae | Strong in vitro antifungal activity nih.gov |

| Deoxyvasicinone derivatives | Tobacco Mosaic Virus (TMV) | Antiviral activity; interference with viral particle assembly acs.orgacs.org |

Advanced Analytical Techniques for Characterization and Elucidation in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool for probing molecular structures. Different regions of the electromagnetic spectrum provide unique insights into the atomic and electronic framework of 2-Methyl-3-phenylquinazolin-4-one.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms (protons). In the case of this compound, the spectrum would exhibit characteristic signals. The protons of the phenyl group and the fused benzene (B151609) ring of the quinazolinone core would appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The three protons of the methyl group at the 2-position would give rise to a distinct singlet peak in the aliphatic region, expected around δ 2.5–3.0 ppm.

¹³C NMR detects the carbon atoms in the molecule, providing information about the number of non-equivalent carbons and their chemical environment. The spectrum for this compound is expected to show 15 distinct signals, corresponding to its molecular formula C₁₅H₁₂N₂O. Key signals include the carbonyl carbon (C=O) of the quinazolinone ring, which is highly deshielded and appears at a high chemical shift, and the various sp²-hybridized carbons of the aromatic rings. nih.gov A ¹³C NMR spectrum is available from the SpectraBase database, recorded on a Varian FT-80 instrument. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. For this compound, this technique would confirm the presence of the methyl group and the various methine carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | 7.2 - 7.8 | Multiplet | Protons on the phenyl group and quinazolinone benzene ring. |

| Methyl-H (C2-CH₃) | 2.5 - 3.0 | Singlet | Protons of the methyl group at position 2. |

| ¹³C NMR | |||

| Carbonyl (C4=O) | ~162 | - | Quaternary carbonyl carbon. |

| Aromatic-C | 120 - 150 | - | Carbons of the two aromatic rings. |

| Methyl-C (C2-CH₃) | ~22 | - | Carbon of the methyl group at position 2. |

Note: These are generalized predicted values based on typical chemical shifts for these functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule. The two techniques are complementary, as some molecular vibrations are more active in IR and others are more active in Raman.

For this compound, key vibrational modes include:

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1660-1700 cm⁻¹, is characteristic of the amide carbonyl group in the quinazolinone ring.

C=N Stretching: The imine bond within the quinazoline (B50416) ring gives rise to a stretch in the 1610-1640 cm⁻¹ region.

Aromatic C-H Stretching: These appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group protons result in stretches just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the vibrations of the aromatic rings.

DFT (Density Functional Theory) calculations are often employed alongside experimental work to compute the vibrational wavenumbers, which helps in the precise assignment of each band observed in the FT-IR and FT-Raman spectra. researchgate.net

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinazolinone ring system, being aromatic and conjugated with a carbonyl group and a phenyl group, exhibits characteristic absorption bands. epdf.pub The spectrum is expected to show intense bands corresponding to π → π* transitions of the conjugated system. Studies on the parent quinazoline molecule have identified electronic transitions, with the lowest n→π* transition observed around 27,581 cm⁻¹ in the vapor phase. epdf.pub UV-Vis spectroscopy can also be used to monitor the aggregation properties of such compounds in solution. researchgate.netresearchgate.net

Mass Spectrometry (LC/MS, GC-MS)